molecular formula C19H14N2O5S B10892912 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate

4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate

Cat. No.: B10892912
M. Wt: 382.4 g/mol
InChI Key: BNTHRZBHKUHXQQ-UHFFFAOYSA-N
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Description

4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxotetrahydropyrimidine ring and a methoxyphenyl benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MDM2-p53 protein-protein interaction, which is crucial in regulating the p53 tumor suppressor pathway . This inhibition can lead to the activation of p53, promoting apoptosis in cancer cells. The compound’s effects are mediated through its binding to the active site of the target proteins, disrupting their normal function .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C19H14N2O5S/c1-25-15-10-11(9-13-16(22)20-19(27)21-17(13)23)7-8-14(15)26-18(24)12-5-3-2-4-6-12/h2-10H,1H3,(H2,20,21,22,23,27)

InChI Key

BNTHRZBHKUHXQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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